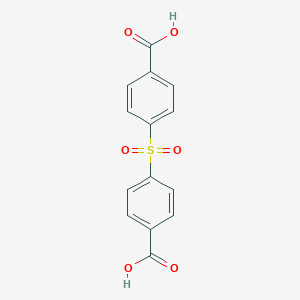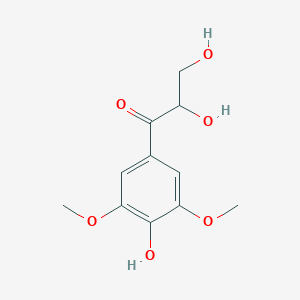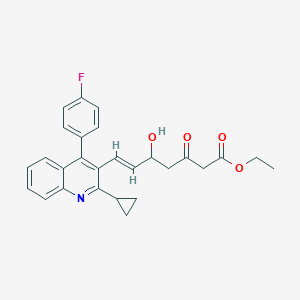
4,4'-Sulfonyldibenzoic acid
説明
4,4’-Sulfonyldibenzoic acid: is a white crystalline solid with the chemical formula C14H10O6S and a molecular weight of 306.29 g/mol . It is soluble in hot water and organic solvents such as alcohol and ether . This compound is known for its excellent thermal and chemical stability, making it a valuable intermediate in various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: 4,4’-Sulfonyldibenzoic acid can be synthesized through the oxidation of esters derived from hydroquinone and sulfuric acid . The process involves esterification of hydroquinone with sulfuric acid to form the corresponding ester, followed by oxidation under suitable conditions to yield 4,4’-Sulfonyldibenzoic acid .
Industrial Production Methods: In industrial settings, the production of 4,4’-Sulfonyldibenzoic acid typically involves large-scale oxidation reactions using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: 4,4’-Sulfonyldibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: It can be reduced to form different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Further oxidized sulfone derivatives.
Reduction: Reduced forms of the sulfone group.
Substitution: Substituted aromatic compounds with various functional groups.
科学的研究の応用
Chemistry: 4,4’-Sulfonyldibenzoic acid is used as an intermediate in the synthesis of high-temperature dyes and polymers . It is also employed in the preparation of organic photonic materials and as a catalyst carrier in polymerization reactions .
Biology and Medicine: While specific biological and medicinal applications are less common, the compound’s stability and reactivity make it a potential candidate for developing new pharmaceuticals and biologically active molecules .
Industry: In the industrial sector, 4,4’-Sulfonyldibenzoic acid is utilized in the production of high-performance materials, including advanced polymers and resins . Its role as a dye intermediate is particularly significant in the textile industry .
作用機序
The mechanism of action of 4,4’-Sulfonyldibenzoic acid primarily involves its reactivity as a sulfone compound. The sulfone group can participate in various chemical reactions, including nucleophilic and electrophilic attacks, due to its electron-withdrawing nature . This reactivity allows the compound to act as an intermediate in synthesizing more complex molecules and materials .
類似化合物との比較
- Diphenyl sulfone 4,4’-dicarboxylic acid
- Biphenyl-4,4’-dicarboxylic acid
- 4,4’-Oxybis(benzoic acid)
- Terephthalic acid
Uniqueness: 4,4’-Sulfonyldibenzoic acid stands out due to its sulfone group, which imparts unique thermal and chemical stability. This makes it particularly valuable in applications requiring high-performance materials and intermediates .
特性
IUPAC Name |
4-(4-carboxyphenyl)sulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6S/c15-13(16)9-1-5-11(6-2-9)21(19,20)12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJQLYOMPSJVQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50279360 | |
| Record name | 4,4'-Sulfonyldibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2449-35-6 | |
| Record name | 2449-35-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12451 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Sulfonyldibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Dicarboxydiphenyl Sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of 4,4'-sulfonyldibenzoic acid?
A1: The molecular formula of this compound is C14H10O6S, and its molecular weight is 306.31 g/mol. []
Q2: What is the spatial arrangement of the phthalic fragments in this compound?
A2: In the solid state, the two phthalic fragments in this compound adopt a dihedral angle of 76.41 (10) degrees. The molecule itself lies on a mirror plane. []
Q3: How does the incorporation of this compound influence the thermal stability of polymers?
A3: Polyamides synthesized using this compound exhibit high glass transition temperatures (Tg) and good thermal stability. For instance, polyamides derived from 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene and this compound demonstrate Tg values between 203-268°C and maintain their integrity up to 450°C in both nitrogen and air atmospheres. [] Similarly, polyamides derived from 1,4‐bis(4‐aminophenoxy)‐2,5‐di‐tert‐butylbenzene exhibit Tg values between 253 and 276 °C and begin to decompose above 400 °C. []
Q4: Can this compound be used to create water-stable MOFs?
A4: Yes, this compound has been successfully incorporated into water-stable MOFs. For instance, IITKGP-6, a twofold interpenetrated MOF synthesized using this compound, demonstrates remarkable stability in the presence of water. [] This stability makes such MOFs suitable for practical applications where water exposure is inevitable.
Q5: How does the presence of a sulfone group in this compound contribute to CO2 capture in MOFs?
A5: The sulfone group (-SO2) in this compound plays a crucial role in enhancing CO2 capture within MOFs. This polar moiety acts as a binding site for CO2 molecules, facilitating their adsorption. For instance, in IITKGP-12, a moisture-stable Zn-MOF incorporating this compound, Grand Canonical Monte Carlo (GCMC) calculations identified the sulfone group as the primary binding site for CO2. []
Q6: Can indium MOFs containing this compound function as catalysts?
A6: Yes, microporous 2D indium MOFs incorporating this compound, such as (Me2NH2)[In(SBA)2] (where H2SBA represents this compound), have shown catalytic activity in the cycloaddition of carbon dioxide to propylene oxide, producing propylene carbonates. These MOFs, when combined with n-Bu4NBr, effectively catalyze this reaction under mild conditions. []
Q7: How does the choice of metal ion influence the properties of MOFs constructed with this compound?
A7: The choice of metal ion significantly influences the properties of MOFs synthesized using this compound. For example, a comparative study of two Zn(II)-based MOFs, IITKGP-13A and IITKGP-13B, both constructed with this compound but with different N,N′-donor spacers, revealed significant differences in their CO2 uptake capacities. Density functional theory (DFT) calculations attributed these differences to variations in enthalpy change (ΔH) and Gibbs free energy change (ΔG) for CO2 adsorption, influenced by the choice of metal ion. []
Q8: Have computational methods been employed to understand the interaction of CO2 with MOFs containing this compound?
A8: Yes, computational methods, particularly GCMC simulations, have been employed to understand CO2 interaction with this compound-containing MOFs. For example, in IITKGP-12, GCMC simulations revealed that CO2 molecules preferentially bind to the sulfone moieties of this compound within the MOF structure. [] This interaction is primarily governed by the polar nature of the sulfone group, highlighting the potential of computational studies in understanding gas adsorption behavior in MOFs.
Q9: How do structural variations in the diamine component affect the properties of polyamides synthesized with this compound?
A9: Structural modifications in the diamine component significantly influence the properties of polyamides synthesized with this compound. For instance, increasing the chain length or branching in the aliphatic diamine used to synthesize polyamides with this compound leads to a decrease in the polymer melt temperature. [] The introduction of cyclic secondary diamines, instead of straight-chain diamines, results in polyamides with higher melting points. []
Q10: How does the flexibility of spacer ligands affect iodine adsorption in nickel(II) coordination polymers containing this compound?
A10: The flexibility of spacer ligands plays a crucial role in the iodine adsorption capacity of nickel(II) coordination polymers incorporating this compound. Research indicates that more flexible spacer ligands facilitate better iodine adsorption. For example, complex 9, incorporating a more flexible spacer ligand, exhibits superior iodine adsorption compared to other complexes in the series, demonstrating the impact of ligand flexibility on iodine uptake in these materials. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI)](/img/structure/B119860.png)


![6-Aminobenzo[d]isoxazol-3(2H)-one](/img/structure/B119866.png)

